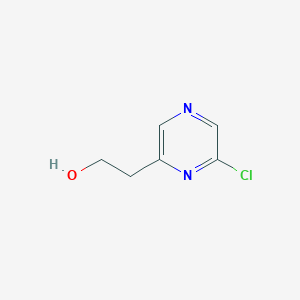

2-(6-Chloropyrazin-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2-(6-chloropyrazin-2-yl)ethanol |

InChI |

InChI=1S/C6H7ClN2O/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2 |

InChI Key |

QWEBGLHXUHNSNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 2 6 Chloropyrazin 2 Yl Ethan 1 Ol and Its Analogues

Elaboration of Pyrazine-Based Precursors for 2-(6-Chloropyrazin-2-yl)ethan-1-ol Synthesis

The construction of this compound fundamentally relies on the initial formation and subsequent functionalization of a pyrazine (B50134) ring. Pyrazine, a heterocyclic aromatic compound with the formula C4H4N2, and its derivatives are found in a variety of natural and synthetic compounds. wikipedia.org

Precursor Compounds featuring 6-Chloropyrazine Scaffolds

The synthesis often commences with a pre-formed 6-chloropyrazine scaffold. These precursors are typically synthesized through established methods of heterocyclic chemistry. One common approach involves the condensation of a 1,2-dicarbonyl compound with an alpha-amino acid amide, which establishes the pyrazinone core. nih.gov Subsequent chlorination at the 6-position furnishes the necessary 6-chloropyrazine intermediate.

Alternatively, multi-component reactions can provide a convergent and efficient route to highly substituted pyrazines. beilstein-journals.orgthieme-connect.de For instance, the reaction of an iminodiacetonitrile (B147120) derivative with a base and an appropriate electrophile can lead to the formation of substituted pyrazines. google.com

A variety of commercially available 6-chloropyrazine derivatives serve as starting materials for further elaboration. The specific choice of precursor often depends on the desired substitution pattern on the final molecule.

Introduction of the Ethan-1-ol Side Chain

With the 6-chloropyrazine core in hand, the next critical step is the introduction of the ethan-1-ol side chain at the 2-position. This can be achieved through several synthetic strategies.

One common method involves a nucleophilic substitution reaction where a two-carbon synthon bearing a hydroxyl group, or a protected equivalent, displaces a suitable leaving group on the pyrazine ring. For instance, reacting 2,6-dichloropyrazine (B21018) with the sodium salt of ethylene (B1197577) glycol can introduce the desired side chain.

Another approach utilizes organometallic cross-coupling reactions. A Grignard reagent or an organozinc species derived from a protected 2-bromoethanol (B42945) can be coupled with a 2-halopyrazine derivative in the presence of a suitable palladium or nickel catalyst.

Convergent and Linear Synthetic Strategies to this compound

Both convergent and linear strategies are employed in the synthesis of this compound, each with its own advantages. Linear synthesis involves the sequential modification of a starting material, while convergent synthesis joins several individually prepared fragments in the later stages.

Functional Group Interconversions on Pyrazine-Linked Aliphatic Chains

Once the ethan-1-ol side chain is attached to the pyrazine ring, further modifications can be made through functional group interconversions. washington.edu For example, the primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups can then serve as handles for further synthetic transformations, such as the formation of amides or esters.

Chain extension of the aliphatic side chain is also a viable strategy. mdpi.comresearchgate.net This can be accomplished by converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by a nucleophilic substitution with a suitable carbon nucleophile.

Halogen-Mediated Cross-Coupling Reactions for Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazine ring. rsc.orgnih.govnih.gov The chlorine atom at the 6-position of this compound is amenable to various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. acs.org

These reactions allow for the introduction of a wide range of substituents, such as aryl, heteroaryl, and alkyl groups, at the 6-position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org For instance, the Suzuki coupling of a halogenated pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base is a widely used method for forming carbon-carbon bonds. nih.gov

Table 1: Examples of Halogen-Mediated Cross-Coupling Reactions on Pyrazine Scaffolds

| Coupling Reaction | Reactants | Catalyst/Reagents | Product |

| Suzuki Coupling | 2-Amino-5-bromopyrazine, Arylboronic acid | Pd catalyst, Base | Amino-substituted arylpyrazines |

| Suzuki-Miyaura Coupling | 2,3-dichloro-pyrido[3,4-b]pyrazine, Aryl boronic acid | PdCl2(dtbpf), Cs2CO3 | Aryl-substituted pyrido[3,4-b]pyrazine |

Multi-Component Cycloaddition Reactions in Pyrazine Framework Assembly

While not directly leading to this compound in a single step, multi-component cycloaddition reactions represent an efficient strategy for the initial construction of the pyrazine ring system itself. beilstein-journals.orgthieme-connect.de These reactions bring together three or more starting materials in a one-pot process to rapidly generate molecular complexity. For example, a reaction involving an aldehyde, an amine, and a cyanide source can lead to the formation of an α-aminonitrile, a key intermediate in some pyrazine syntheses. nih.gov The development of novel multi-component reactions continues to be an active area of research, offering atom-economical and environmentally friendly alternatives to traditional multi-step syntheses. mdpi.comtandfonline.com

Innovations in Sustainable and Catalytic Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of green and sustainable methods for constructing heterocyclic compounds. nih.govfrontiersin.org These innovations focus on maximizing efficiency, reducing waste, and utilizing environmentally benign reagents and conditions. numberanalytics.comnih.gov For pyrazine synthesis, this translates to a move away from classical condensation reactions, which can be inefficient and produce significant waste, towards catalytic approaches that offer higher atom economy and milder reaction conditions. nih.govresearchgate.nettandfonline.com

Biocatalysis has emerged as a powerful tool for the synthesis of complex N-heteroaromatic compounds, offering high selectivity under environmentally benign conditions. nih.govresearchgate.net Enzymes, operating in aqueous media at mild temperatures, can overcome challenges associated with traditional chemical methods, such as low regioselectivity and the need for hazardous reagents. nih.govresearchgate.net

A notable biocatalytic strategy for pyrazine synthesis involves the use of ω-transaminases (ATAs). nih.gov This method relies on the regioselective amination of an α-diketone precursor, catalyzed by an ATA, to form an α-amino ketone intermediate. This intermediate then undergoes oxidative dimerization to yield the substituted pyrazine. nih.gov A key advantage of this approach is the high regioselectivity imparted by the enzyme, which can lead to the formation of a single regioisomer, a significant challenge in conventional synthesis. nih.gov For example, the chemo-enzymatic synthesis of various pyrazines has been demonstrated using ATA-113, which efficiently mediates the key amination step. nih.gov

Another innovative biocatalytic route involves the in-situ generation of aminoacetone from L-threonine using L-threonine dehydrogenase. researchgate.net This aminoacetone can then dimerize and react with various electrophiles to form asymmetric trisubstituted pyrazines in yields of up to 96%. researchgate.net This method highlights the potential of integrating biocatalysis with green chemistry principles for the industrial production of complex pyrazines. researchgate.net Furthermore, patent literature describes methods for producing regioselectively enriched substituted pyrazines by incubating an α-keto-acid, an aldehyde, and a pyruvate (B1213749) decarboxylase to form an α-hydroxyketone, which is then converted to the target pyrazine. wipo.int These biocatalytic coupling reactions represent a significant step towards sustainable and selective pyrazine synthesis. wipo.int

Table 1: Comparison of Biocatalytic Methods for Pyrazine Synthesis

| Method | Key Enzyme(s) | Precursors | Key Intermediate | Advantages |

|---|---|---|---|---|

| Transaminase-mediated Dimerization | ω-Transaminase (e.g., ATA-113) | α-Diketones, Amine donor | α-Amino ketone | High regioselectivity, pure product extraction. nih.gov |

| In-situ Aminoacetone Generation | L-threonine dehydrogenase | L-threonine, Electrophiles | Aminoacetone | High yields (up to 96%), environmentally benign. researchgate.net |

The use of earth-abundant, inexpensive, and less toxic metals like manganese as catalysts aligns perfectly with the principles of green chemistry. rsc.org Manganese-catalyzed reactions, particularly C-H activation and dehydrogenative couplings, have become powerful methods for molecular functionalization. rsc.orgnih.govnih.gov These reactions are highly selective and environmentally friendly. rsc.org

A significant breakthrough in pyrazine synthesis is the use of manganese pincer complexes to catalyze the acceptorless dehydrogenative coupling (ADC) of alcohols and amines. nih.govacs.orgacs.org In this process, for instance, the self-coupling of 2-amino alcohols can selectively form 2,5-substituted pyrazine derivatives. acs.orgnih.gov This reaction is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.orgnih.gov The use of an earth-abundant metal like manganese instead of precious metals (e.g., ruthenium) makes the process more sustainable and cost-effective. acs.orgacs.org

While direct synthesis of this compound via this specific Mn-catalyzed ADC of a corresponding amino alcohol has not been explicitly detailed, the principle has been established for a range of functionalized 2,5-substituted pyrazines. acs.orgnih.gov The methodology has been successfully applied to various β-amino alcohols, demonstrating its potential for creating diverse pyrazine structures. nih.gov The process typically involves heating the substrate with a catalytic amount of the manganese pincer complex and a base like potassium hydride (KH) in a solvent such as toluene. nih.gov

Table 2: Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols

| Substrate (β-Amino Alcohol) | Catalyst | Base | Temperature | Yield of 2,5-Disubstituted Pyrazine |

|---|---|---|---|---|

| 2-Amino-1-phenylethanol | Mn-pincer complex 2 (2 mol %) | KH (3 mol %) | 150 °C | 84% |

| 2-Amino-1-(p-tolyl)ethanol | Mn-pincer complex 2 (2 mol %) | KH (3 mol %) | 150 °C | 80% |

| 2-Amino-1-(4-methoxyphenyl)ethanol | Mn-pincer complex 2 (2 mol %) | KH (3 mol %) | 150 °C | 83% |

| 2-Amino-4-phenylbutan-1-ol | Mn-pincer complex 2 (2 mol %) | KH (3 mol %) | 150 °C | 78% |

(Data synthesized from research on Mn-catalyzed pyrazine synthesis. nih.gov)

This catalytic system's ability to facilitate C-H activation is crucial for its synthetic utility, enabling the construction of complex molecules from simpler precursors. nih.govnih.govresearchgate.net

The concept of atom economy, a core principle of green chemistry, is crucial in evaluating the efficiency of a synthetic process. nih.govacs.org It measures how many atoms from the starting materials are incorporated into the final desired product. acs.orgjocpr.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. nih.gov

Traditional synthesis routes for heterocycles often have poor atom economy, generating significant chemical waste. nih.govnih.gov In contrast, modern catalytic methods like the manganese-catalyzed dehydrogenative coupling are designed to be highly atom-economical. nih.gov The self-coupling of 2-aminoalcohols to pyrazines, for example, is an ideal process where the only byproducts are water and hydrogen gas. nih.gov

Mitigating the environmental impact of pyrazine synthesis involves several strategies: numberanalytics.comnumberanalytics.com

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with alternatives like water, ionic liquids, or deep eutectic solvents, or performing reactions under solvent-free conditions. numberanalytics.comfrontiersin.org

Catalysis: Employing catalysts, especially those based on earth-abundant metals like manganese or biocatalysts, to replace stoichiometric reagents, which are consumed in the reaction and generate waste. nih.govresearchgate.netresearchgate.net

Energy Efficiency: Designing reactions that proceed at lower temperatures and pressures, for instance, by using highly active catalysts or alternative energy sources like microwaves or ultrasound. nih.gov

Waste Prevention: Designing syntheses to minimize the formation of byproducts, thus simplifying purification and reducing waste streams. nih.govacs.org One-pot reactions, where multiple steps are performed in the same vessel, contribute significantly to this goal. tandfonline.com

By adhering to these principles, the chemical industry can develop more sustainable and economically viable routes to valuable pyrazine compounds. nih.govnumberanalytics.com

Advanced Purification and Isolation Techniques for Pyrazine-Ethanol Derivatives

The purification of pyrazine derivatives, including those with ethanol (B145695) side chains, is a critical step to ensure the final product meets the required standards of purity. The heterocyclic nature of pyrazines can present challenges in purification due to their specific interactions with stationary phases. jasco.hu

Common techniques employed for the isolation and purification of pyrazines include:

Liquid-Liquid Extraction (LLE): This is often a primary step to separate pyrazines from aqueous reaction mixtures. The choice of solvent is crucial; solvents like hexane (B92381), methyl-t-butyl ether (MTBE), and ethyl acetate (B1210297) are effective, though multiple extractions may be needed for high recovery. nih.govoup.com Solvent selection can also aid in preliminary separation; for instance, using hexane can prevent the co-extraction of more polar impurities like imidazoles. nih.govoup.com

Column Chromatography: Flash chromatography using a silica (B1680970) stationary phase is a standard method for purifying pyrazine derivatives. jasco.hunih.gov The resolution and separation efficiency can be significantly improved by using silica with a higher surface area (e.g., >700 m²/g compared to the standard 500 m²/g), which allows for the complete separation of chemically similar pyrazines. jasco.hu Eluent systems are typically binary mixtures of a hydrocarbon (like hexane) and ethyl acetate. jasco.hunih.gov Passing crude extracts through a silica column can effectively remove undesirable polar impurities. nih.govoup.com Reversed-phase chromatography using C18-bonded silica has also been used to isolate pyrazines from aqueous distillates. nih.govoup.com

Distillation: This technique can be used to isolate volatile pyrazines from non-volatile impurities or from the aqueous reaction mixture itself, leaving behind undesirable components. nih.govoup.com

Azeotropic Distillation: For separating pyrazines from unreacted starting materials like alkanolamines, which can be difficult to separate by conventional distillation, azeotropic distillation is an effective method. google.com By adding a volatile liquid such as xylene, an azeotrope of the alkanolamine and the added agent can be distilled off, leaving a residue enriched in the pyrazine product. google.com

Recrystallization: For solid pyrazine derivatives, recrystallization is a powerful technique for achieving high purity, often eliminating the need for chromatographic methods and thus reducing solvent waste. frontiersin.org

Table 3: Purification Techniques for Pyrazine Derivatives

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| Flash Chromatography | Adsorption chromatography | Separation of chemically similar pyrazines | High resolution, improved with high surface area silica. jasco.hu |

| Liquid-Liquid Extraction | Differential solubility | Initial cleanup from aqueous reaction mixtures | Can selectively remove certain impurities based on solvent choice. nih.govoup.com |

| Distillation | Difference in boiling points | Isolation of volatile pyrazines | Effective for separating from non-volatile byproducts. nih.govoup.com |

| Azeotropic Distillation | Formation of azeotropes | Separation from starting materials like alkanolamines | Enables separation of compounds with close boiling points. google.com |

Chemical Reactivity and Transformation Mechanisms of 2 6 Chloropyrazin 2 Yl Ethan 1 Ol

Reactivity Profiles of the Hydroxyl Moiety in 2-(6-Chloropyrazin-2-yl)ethan-1-ol

The hydroxyl group (-OH) of this compound exhibits typical reactivity for a primary alcohol, participating in various transformations such as esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. Similarly, etherification can be performed through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. A related compound, 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol, highlights the formation of an ether linkage on a similar pyrazine (B50134) core. biosynth.com

These reactions are fundamental for modifying the steric and electronic properties of the side chain, which can be crucial in the synthesis of complex molecules.

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively yield the corresponding aldehyde, 2-(6-chloropyrazin-2-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would lead to the formation of 2-(6-chloropyrazin-2-yl)acetic acid.

Selective functionalization of the hydroxyl group is key to its use in multi-step syntheses, allowing for the introduction of various functionalities while preserving the chloropyrazine ring for subsequent transformations.

The hydroxyl group is a poor leaving group; however, it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. fiu.edu This transformation facilitates nucleophilic substitution reactions at the adjacent carbon atom. Once activated, a wide range of nucleophiles can be introduced, allowing for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This two-step process, involving activation and subsequent substitution, is a versatile strategy for elaborating the ethanol (B145695) side chain.

Transformations Involving the 6-Chloropyrazine Nucleus

The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, makes the 6-chloropyrazine nucleus susceptible to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov This is due to the electron-withdrawing nature of the pyrazine nitrogens, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. For instance, reaction with amines would yield 2-((6-aminopyrazin-2-yl)ethanol derivatives. The rate and success of these reactions are influenced by the nucleophilicity of the attacking species and the reaction conditions. researchgate.net The presence of electron-withdrawing groups on the aromatic ring generally accelerates the reaction. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Ammonia (B1221849) | 2-((6-aminopyrazin-2-yl)ethanol) |

| Primary/Secondary Amines | 2-((6-(substituted-amino)pyrazin-2-yl)ethanol) |

| Alkoxides | 2-((6-alkoxypyrazin-2-yl)ethanol) |

The chloro substituent on the pyrazine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.net This method is widely used to form biaryl structures and has been successfully applied to chloropyrazines. researchgate.net The reaction tolerates a wide range of functional groups and can be performed under relatively mild conditions. ethz.chnih.gov

Sonogashira Coupling: This reaction couples the chloropyrazine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgwikipedia.orglibretexts.org It is a reliable method for the synthesis of aryl alkynes. organic-chemistry.org The reaction is typically carried out under mild, basic conditions. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl > OTf. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling the chloropyrazine with primary or secondary amines. wikipedia.orgorganic-chemistry.org It has become a preferred method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org In some cases, ammonia equivalents can be used to introduce a primary amino group. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

Electrophilic Aromatic Substitution Patterns

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions significantly less facile compared to benzene. youtube.comslideshare.net The presence of a chlorine atom on the pyrazine ring of this compound further deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect.

Electrophilic substitution on the pyrazine ring itself is generally difficult and requires harsh reaction conditions. youtube.com When such reactions do occur, they are often directed by the existing substituents. For this compound, the two nitrogen atoms and the chloro group deactivate the ring, making the carbon atoms poor nucleophiles. msu.edu Electrophilic attack, if forced, would likely occur at the carbon position with the least deactivation. The mechanism proceeds through a high-energy cationic intermediate, known as a benzenium ion or σ-complex, which then loses a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org Due to the significant energy barrier created by the deactivated ring, these reactions are not common for chloropyrazines unless strongly activating groups are also present. msu.edu

Table 1: Factors Influencing Electrophilic Aromatic Substitution on the Pyrazine Ring

| Factor | Influence on Reactivity | Rationale |

| Pyrazine Nitrogens | Strong Deactivation | The two nitrogen atoms are highly electronegative, withdrawing electron density from the ring via induction and resonance, making it less nucleophilic. slideshare.net |

| Chloro Substituent | Deactivation | The chlorine atom is an electron-withdrawing group that further deactivates the ring towards electrophilic attack through its inductive effect. |

| Hydroxyethyl Group | Weak Activation (on a deactivated system) | While the alkyl group is weakly electron-donating, its effect is insufficient to overcome the strong deactivation by the nitrogens and chlorine. |

Coordination Chemistry and N-Heterocyclic Reactivity of Pyrazine Nitrogen Atoms

The nitrogen atoms of the pyrazine ring are key centers of reactivity, particularly in coordination chemistry and reactions involving protonation or alkylation.

Ligand Properties and Metal Complexation

Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of binding to metal ions through the lone pair of electrons on their nitrogen atoms. nih.govrsc.org The two nitrogen atoms in this compound can allow it to act as a monodentate ligand, binding through one nitrogen, or as a bridging bidentate ligand, linking two metal centers. The specific coordination mode depends on the metal ion, the solvent, and the reaction conditions.

The coordination of a pyrazine derivative to a metal ion is confirmed by shifts in spectroscopic data. For instance, in IR spectra, the coordination of the metal to the pyrazine ring nitrogen results in shifts of the ring vibration bands. nih.gov In the case of pyrazine carboxamides, coordination to a metal like Copper(II) can lead to slight blue-shifts of characteristic ligand vibrations. mdpi.com Pyrazine derivatives have been used to form coordination complexes with various transition metals, including ruthenium(III) and copper(II). nih.govrsc.org These complexes can exhibit diverse geometries and properties, influenced by the electronic and steric effects of the substituents on the pyrazine ring. rsc.org The hydroxyl group on the ethan-1-ol substituent could also potentially participate in coordination, creating a chelate ring with the adjacent pyrazine nitrogen, which would result in a more stable metal complex.

Protonation and Quaternization Studies

The pyrazine ring is weakly basic, with a pKa of 0.37 for the protonated form, making it less basic than pyridine (B92270), pyridazine, and pyrimidine (B1678525). wikipedia.org The electron-withdrawing nature of the second nitrogen atom reduces the basicity of the first. slideshare.net Despite this, the nitrogen atoms can be protonated by strong acids. youtube.com In this compound, the two nitrogen atoms are electronically non-equivalent due to the substitution pattern. The nitrogen atom further from the chlorine group is expected to be slightly more basic. Under mild acidic conditions, monoprotonation is expected, while strong acids can lead to diprotonation, forming a dicationic salt. youtube.com

Quaternization, the reaction of the nitrogen atom with an alkyl halide to form a pyridinium-like salt, is also a characteristic reaction. researchgate.net This SN2 reaction typically occurs at the nitrogen atom, forming a quaternary ammonium (B1175870) salt. mdpi.com The reaction rate and feasibility can be influenced by the solvent, with polar aprotic solvents being favored. mdpi.com For pyrazine, monoquaternization occurs readily, but the formation of a diquaternary salt is more challenging and requires more forceful conditions. youtube.comresearchgate.net The quaternization of the pyridine nitrogen in related heterocyclic systems has been shown to enhance π-electron delocalization along the molecular backbone. rsc.org

Rational Design and Synthesis of Novel Pyrazine Derivatives

The functional groups on this compound provide starting points for the synthesis of more complex molecules.

Amide and Hydrazide Formation from Carboxylic Acid Precursors

A primary route for creating diverse pyrazine derivatives is through the formation of amides and hydrazides from a pyrazine carboxylic acid precursor. nih.govnih.gov This common synthetic strategy involves first converting the pyrazine carboxylic acid to a more reactive acyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). nih.gov

The resulting crude pyrazine acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide, or with a hydrazine (B178648) to form a hydrazide. nih.govaip.org This condensation reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. nih.gov This method has been successfully used to synthesize a wide range of N-substituted pyrazine-2-carboxamides by reacting 6-chloropyrazine-2-carboxylic acid chloride with various substituted anilines. nih.gov

Table 2: General Synthesis of Pyrazine Amides

| Step | Reagents & Conditions | Product |

| 1. Acyl Chloride Formation | Pyrazine-2-carboxylic acid, SOCl₂, Toluene (reflux) | Pyrazine-2-carbonyl chloride |

| 2. Amide Condensation | Pyrazine-2-carbonyl chloride, Substituted Amine, Pyridine, Acetone | N-substituted pyrazine-2-carboxamide |

This table summarizes a general procedure described in the literature for pyrazine carboxylic acids. nih.gov

Annulation Reactions to Construct Fused Pyrazine Heterocycles (e.g., Imidazo[1,2-a]pyrazines)

Fused heterocyclic systems containing a pyrazine ring are of significant interest. A prominent example is the imidazo[1,2-a]pyrazine (B1224502) scaffold, which can be constructed through annulation reactions. A classic and effective method for this synthesis is the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound, such as an α-bromoketone. nih.govacs.org

This reaction, a type of heteroannulation, proceeds by nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. acs.orgucl.ac.uk To apply this to the title compound, this compound would first need to be converted to its 2-amino analogue, 2-amino-6-(2-hydroxyethyl)pyrazine. This precursor could then undergo the cyclocondensation. Various catalysts and conditions, including microwave irradiation in green solvents, have been developed to improve the efficiency and yield of these reactions. acs.orgrsc.org

Information regarding "this compound" in Spirocycle Synthesis Remains Undocumented in Publicly Accessible Literature

Following an extensive search of scientific databases and chemical literature, no specific information has been found regarding the direct application of the chemical compound This compound in the synthesis of spirocyclic architectures. Similarly, detailed studies elucidating the reaction mechanisms or transition state analyses for such transformations involving this particular compound are not available in the reviewed sources.

While the synthesis and chemical reactivity of spirocycles and pyrazine derivatives are broad areas of chemical research, the specific role of this compound as a precursor or intermediate in the formation of spirocyclic systems is not documented in the available literature. General principles of intramolecular cyclization and reaction mechanisms such as nucleophilic substitution are well-established in organic chemistry, but their specific application to this compound for the creation of spiro-architectures has not been described.

Therefore, the requested article sections on the incorporation of this compound into spirocyclic structures and the elucidation of its reaction mechanisms cannot be generated with scientific accuracy based on currently accessible information.

Advanced Spectroscopic and Structural Characterization of 2 6 Chloropyrazin 2 Yl Ethan 1 Ol and Its Chemical Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the in-depth structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons present, complex structures often necessitate the use of two-dimensional (2D) NMR experiments. These techniques resolve spectral overlap and reveal intricate correlations between nuclei.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For 2-(6-chloropyrazin-2-yl)ethan-1-ol, a COSY spectrum would be expected to show a cross-peak between the protons of the ethyl group, specifically the methylene (B1212753) group adjacent to the pyrazine (B50134) ring and the methylene group bearing the hydroxyl function. This confirms the ethan-1-ol fragment and its connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov This is a one-bond correlation (¹JCH) that definitively assigns which protons are attached to which carbon atoms. youtube.com For the target molecule, HSQC would show correlations between the pyrazine ring protons and their corresponding carbons, as well as between the methylene protons of the ethanol (B145695) side chain and their respective carbons. This provides an unambiguous C-H framework.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This technique is particularly powerful for connecting different spin systems identified in the COSY spectrum. In the case of this compound, HMBC correlations would be observed between the pyrazine ring protons and the carbons of the ethyl side chain, and vice versa. For instance, the protons of the methylene group adjacent to the pyrazine ring would show a correlation to the pyrazine carbon at the point of attachment. These long-range correlations are critical for confirming the substitution pattern on the pyrazine ring.

The combined interpretation of COSY, HSQC, and HMBC spectra allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing a definitive constitutional structure of the molecule. science.govbas.bg

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyrazine-H3 | 8.55 (s) | 145.2 | C2, C5 |

| Pyrazine-H5 | 8.40 (s) | 142.8 | C3, C6 |

| -CH₂- (alpha to pyrazine) | 3.10 (t) | 40.5 | C2, C-beta, Pyrazine-C3 |

| -CH₂- (beta to pyrazine) | 4.05 (t) | 60.1 | C-alpha, Pyrazine-C2 |

| -OH | 2.50 (br s) | - | - |

| Pyrazine-C2 | - | 158.7 | - |

Note: This table represents hypothetical data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

For molecules with stereocenters, determining the absolute and relative stereochemistry is a critical aspect of structural characterization. While this compound itself is achiral, its derivatives or analogues could possess chiral centers. In such cases, specialized NMR techniques are employed.

If a chiral center were present, the use of chiral resolving agents or chiral solvating agents in the NMR sample can lead to the separation of signals for the different enantiomers. This allows for the determination of enantiomeric excess. Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, can be used to determine the relative stereochemistry by identifying protons that are close to each other in space, irrespective of the number of bonds separating them.

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its properties and reactivity. Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals.

For this compound, VT-NMR could provide insights into the rotational barrier around the C-C bond of the ethanol side chain and the C-C bond connecting the side chain to the pyrazine ring. At low temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. Analysis of these spectra can provide thermodynamic and kinetic parameters for the conformational exchange processes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of the unique elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₆H₇ClN₂O), HRMS would confirm the molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass. This is a crucial step in confirming the identity of a newly synthesized compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 175.0325 | 175.0323 | -1.1 |

Note: This table represents hypothetical data. The observed m/z and mass difference would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. unt.edu In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. nih.govresearchgate.net The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure.

For this compound, the protonated molecule would be expected to undergo characteristic fragmentation pathways. These could include:

Loss of water (-H₂O): A common fragmentation for alcohols.

Loss of the ethanol side chain: Cleavage of the bond between the pyrazine ring and the ethyl group.

Cleavage within the ethanol side chain: For example, loss of a CH₂OH radical.

Ring fragmentation: Cleavage of the pyrazine ring itself, which can be diagnostic for this class of compounds.

By analyzing the m/z values of the product ions, it is possible to propose and confirm the connectivity of the atoms within the molecule, corroborating the structural information obtained from NMR spectroscopy. nih.gov

Table 3: Potential MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

|---|---|---|---|

| 175.03 | [C₆H₆ClN₂]⁺ | H₂O | 157.02 |

| 175.03 | [C₄H₂ClN₂]⁺ | C₂H₅OH | 129.99 |

Note: This table presents plausible fragmentation pathways for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

The vibrational spectrum of this compound is dominated by the characteristic modes of the chloropyrazine ring and the ethanol substituent. The pyrazine ring itself has well-documented vibrational characteristics. rsc.orgnist.gov The introduction of a chlorine atom and an ethanol group leads to predictable shifts and the appearance of new bands in the spectrum.

Studies on related compounds, such as 2-chloropyrazine (B57796) and 2,6-dichloropyrazine (B21018), offer a basis for assigning the spectral features of the target molecule. researchgate.net For instance, the ring breathing mode, a characteristic vibration of the pyrazine ring, is observed around 1015 cm⁻¹ in pyrazine and is expected to shift in the substituted derivative. researchgate.net In 2-chloropyrazine, a key Raman band for the ring breathing mode is reported at 1049 cm⁻¹. researchgate.net

The ethanol side chain introduces several characteristic vibrations. A broad absorption band in the IR spectrum, typically in the region of 3500–3300 cm⁻¹, is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. nih.gov The C-O stretching vibration would be expected in the 1260-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group will appear in the 3000-2850 cm⁻¹ range.

By combining data from both IR and Raman spectroscopy, a comprehensive vibrational profile of this compound can be constructed. This "fingerprint" is unique to the molecule and is invaluable for its identification and quality control.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3300 | IR |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 | IR, Raman |

| Pyrazine Ring | Ring Breathing | ~1050 | Raman |

| Pyrazine Ring | Ring Vibrations | 1600 - 1300 | IR, Raman |

| Alcohol (C-O) | C-O Stretch | 1260 - 1000 | IR |

| Chloroalkane (C-Cl) | C-Cl Stretch | 800 - 600 | IR, Raman |

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. For this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. It also reveals how the molecules pack in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure.

While specific crystallographic data for this compound may not be publicly available, insights can be drawn from the crystal structures of related pyrazine derivatives. nih.gov For instance, the pyrazine ring is expected to be largely planar. The substituents—the chlorine atom and the ethanol group—will be positioned on this ring.

A crucial aspect of the crystal structure will be the intermolecular interactions. The hydroxyl group of the ethanol substituent is capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This makes intermolecular hydrogen bonding a dominant force in the crystal packing, likely leading to the formation of chains or more complex networks of molecules. These hydrogen bonds may involve the nitrogen atoms of the pyrazine ring of neighboring molecules, which can act as hydrogen bond acceptors.

Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction where the chlorine acts as an electrophilic region and interacts with a nucleophile, such as a nitrogen or oxygen atom on an adjacent molecule. The planar pyrazine rings may also engage in π-π stacking interactions, further stabilizing the crystal lattice.

Table 2: Potential Crystallographic Parameters and Interactions for this compound

| Parameter | Description |

|---|---|

| Crystal System | The geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···N), Halogen bonding (C-Cl···N/O), π-π stacking. |

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

The this compound molecule possesses a stereocenter at the carbon atom of the ethanol group that is bonded to the hydroxyl group and the pyrazine ring. This chirality means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(6-Chloropyrazin-2-yl)ethan-1-ol and (S)-2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Chiroptical methods are essential for distinguishing between these enantiomers. Electronic Circular Dichroism (ECD) is a particularly powerful technique for this purpose. nih.govacs.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image ECD spectra.

An experimental ECD spectrum provides a unique fingerprint for each enantiomer. researchgate.net A positive Cotton effect (a peak in the ECD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other. This allows for the determination of the enantiomeric purity of a sample.

In conjunction with quantum chemical calculations, ECD can be used to determine the absolute configuration (R or S) of a chiral center. nih.gov By computationally predicting the ECD spectra for both possible enantiomers and comparing them to the experimentally measured spectrum, the absolute configuration of the predominant enantiomer in a sample can be assigned with a high degree of confidence. researchgate.net The electronic transitions of the pyrazine chromophore, perturbed by the chiral center, are the primary contributors to the ECD spectrum.

Table 3: Application of Chiroptical Methods for this compound

| Technique | Application | Expected Outcome |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Enantiomeric differentiation | Mirror-image spectra for (R) and (S) enantiomers. |

| Determination of enantiomeric excess | The intensity of the ECD signal is proportional to the enantiomeric excess. | |

| Assignment of absolute configuration | Comparison of experimental and computationally predicted spectra. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-(6-Chloropyrazin-2-yl)ethan-1-ol |

| (S)-2-(6-Chloropyrazin-2-yl)ethan-1-ol |

| 2-chloropyrazine |

| 2,6-dichloropyrazine |

| pyrazine |

Computational Chemistry and Theoretical Investigations of 2 6 Chloropyrazin 2 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting various molecular properties from first principles.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for calculating the ground-state properties of molecules like 2-(6-chloropyrazin-2-yl)ethan-1-ol. A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.

From these calculations, a range of electronic and structural properties can be determined. Key ground-state properties that would be investigated include:

Optimized Molecular Geometry: DFT calculations would yield the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Energies: The total electronic energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap are critical for understanding the molecule's kinetic stability and electronic transitions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this molecule, the electronegative chlorine atom and the nitrogen atoms of the pyrazine (B50134) ring would be expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (Note: This data is hypothetical and serves to illustrate the typical output of a DFT calculation.)

| Property | Illustrative Value | Unit |

| Total Energy | -855.123 | Hartrees |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 5.53 | eV |

| Dipole Moment | 2.45 | Debye |

Ab Initio Methods for High-Level Electronic Structure

Ab initio (from the beginning) methods are based on solving the Schrödinger equation without empirical parameters, offering a higher level of theory and potentially greater accuracy than DFT for certain properties, albeit at a significantly higher computational cost. rsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are used to incorporate electron correlation effects more rigorously.

For this compound, high-level ab initio calculations would be valuable for:

Benchmarking DFT results: Comparing geometries and energies from DFT with those from a high-level ab initio method can validate the choice of the functional and basis set.

Excited State Properties: While time-dependent DFT (TD-DFT) is common for excited states, methods like Equation-of-Motion Coupled Cluster (EOM-CC) can provide more accurate predictions for electronic excitation energies and oscillator strengths, which are crucial for interpreting UV-Vis spectra.

Weak Interactions: High-level calculations are adept at describing non-covalent interactions, such as potential intramolecular hydrogen bonding between the hydroxyl group and a pyrazine nitrogen, which can influence the molecule's preferred conformation.

Conformational Analysis and Potential Energy Surface Mapping

The flexible ethan-1-ol side chain of this compound can rotate around the C-C and C-O single bonds, leading to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is typically achieved by systematically rotating one or more dihedral angles and calculating the energy at each step, generating a potential energy surface (PES). For instance, a one-dimensional PES could be created by scanning the dihedral angle of the C-C bond in the side chain. youtube.com This analysis would reveal the global minimum energy conformation as well as other local minima. The results would show the relative energies of staggered versus eclipsed conformations, with steric hindrance between the pyrazine ring and the hydroxyl group playing a key role.

Table 2: Hypothetical Relative Energies of Key Conformations for this compound (Note: This data is illustrative. Dihedral angle refers to the rotation around the C-C bond of the side chain.)

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti (Global Minimum) | 180 | 0.00 |

| Gauche | 60 | 1.25 |

| Eclipsed (Transition State) | 0 | 4.50 |

| Gauche | -60 | 1.25 |

| Eclipsed (Transition State) | 120 | 4.80 |

In Silico Elucidation of Reaction Mechanisms and Energetics

Computational methods can be used to model the step-by-step pathway of a chemical reaction involving this compound. For a given reaction, such as the oxidation of the alcohol to an aldehyde or a nucleophilic substitution of the chlorine atom, theoretical calculations can identify the transition state structures and calculate their activation energies.

For example, studying the nucleophilic aromatic substitution of the chlorine atom would involve:

Modeling the reactant complex between this compound and a nucleophile.

Locating the transition state structure for the formation of the Meisenheimer complex.

Calculating the activation energy, which is the energy difference between the reactants and the transition state.

Modeling the product complex.

This provides a detailed energetic profile of the reaction pathway, helping to predict reaction feasibility and rates.

Prediction of Spectroscopic Data and Validation with Experimental Results

A significant application of computational chemistry is the prediction of various spectra, which can be used to validate experimental findings or to aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. This would allow for the assignment of specific peaks in an experimental IR spectrum to specific vibrational modes of the molecule (e.g., O-H stretch, C-Cl stretch, pyrazine ring vibrations).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. These are then converted into chemical shifts, typically by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations typically model a single molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in an explicit solvent environment.

An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water, ethanol) and solving Newton's equations of motion for every atom in the system. This would provide valuable insights into:

Conformational Dynamics: MD simulations allow for a more extensive exploration of the conformational space than a static PES scan, showing how the molecule flexes and converts between different conformations in solution.

Solvent Effects: The explicit inclusion of solvent molecules allows for the detailed study of solute-solvent interactions, such as hydrogen bonding between the molecule's hydroxyl group or nitrogen atoms and the surrounding solvent. This can reveal the structure of the solvent shell around the molecule and its influence on conformational preferences.

Transport Properties: Although more complex, MD simulations can also be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.

Structure-Activity Relationship (SAR) Studies via Molecular Docking and Ligand-Target Interactions

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. Through computational methods like molecular docking, the interactions between a ligand, such as a this compound derivative, and its biological target can be simulated to predict binding affinity and orientation. While direct molecular docking studies on this compound are not extensively detailed in the available literature, research on closely related 6-chloropyrazine derivatives provides significant insights into their potential biological interactions.

Molecular docking studies on a series of 6-chloropyrazine-2-carboxamides, for instance, have been conducted to predict their bioactivity against targets like the InhA protein of Mycobacterium tuberculosis. researchgate.net These studies help in understanding how the substituted pyrazine core fits into the active site of a target protein. The geometry of the compounds is typically optimized using semi-empirical techniques before docking. researchgate.net The interactions observed for these related compounds often involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the target's binding pocket. researchgate.net

In one such study, 6-chloro-N-octylpyrazine-2-carboxamide was predicted to have the best activity against Mycobacterium tuberculosis, based on its docking score and interactions within the InhA binding site. researchgate.net The pyrazine ring and its substituents play a crucial role in orienting the molecule within the active site to maximize these favorable interactions. The chloro-substituent, being an electron-withdrawing group, influences the electronic properties of the pyrazine ring, which can modulate ligand-target interactions.

For this compound, the hydroxymethyl group (-CH2OH) offers a potential site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This differs from the amide groups in the studied carboxamide derivatives and could lead to a distinct binding profile. The flexibility of the ethan-1-ol side chain would also allow it to adopt various conformations to optimize its fit within a protein's binding site. Probing these specific ligand-protein interactions is key to understanding the biochemical basis of a compound's activity and for designing more potent analogues. nih.gov

Table 1: Molecular Docking Data for Related 6-Chloropyrazine-2-Carboxamide Derivatives against InhA Protein researchgate.net

| Compound | Substituent at Position 2 | Target Protein | Predicted Rerank Score | Observed Interactions |

|---|---|---|---|---|

| 6-chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide | -CONH-(p-ethylphenyl) | InhA (M. tuberculosis) | -84.34 | Hydrogen bond with TYR158; Hydrophobic interactions |

| 6-chloro-N-cycloheptylpyrazine-2-carboxamide | -CONH-cycloheptyl | InhA (M. tuberculosis) | -76.21 | Hydrogen bond with TYR158; Hydrophobic interactions |

| 6-chloro-N-octylpyrazine-2-carboxamide | -CONH-octyl | InhA (M. tuberculosis) | -88.12 | Hydrogen bond with TYR158; Hydrophobic interactions |

This table presents data from studies on related compounds to infer potential interactions, as direct docking data for this compound is not specified in the provided sources.

Theoretical Analysis of Pyrazine Ring Aromaticity and Substituent Effects

The pyrazine ring is a six-membered heteroaromatic compound containing two nitrogen atoms at positions 1 and 4. britannica.com Its aromaticity, a key determinant of its stability and reactivity, has been the subject of numerous theoretical and computational investigations. thieme-connect.de Pyrazine is considered an aromatic compound based on criteria such as magnetic anisotropies and absolute hardness. thieme-connect.de Computational studies comparing diazines (pyridazine, pyrimidine (B1678525), and pyrazine) have shown that the aromaticity order is generally pyrimidine > pyrazine > pyridazine, based on metrics like Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility. studylib.net

Theoretical studies using Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p) have been employed to analyze the electronic properties of the pyrazine ring. researchgate.net These calculations provide insights into the optimized structure, total energies, electronic states, and energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The presence of nitrogen atoms in the ring lowers the energy gap compared to benzene, which influences the molecule's electronic properties and reactivity. researchgate.net

Substituents on the pyrazine ring significantly alter its electronic structure and aromaticity. nih.govyoutube.com The nature of these substituent effects can be broadly categorized as either electron-donating or electron-withdrawing, which occur through resonance and inductive effects.

In this compound, the ring has two different substituents:

2-Hydroxyethyl Group (-CH2CH2OH): This alkyl group with a terminal alcohol is generally considered to be weakly electron-donating through induction. The presence of the electronegative oxygen atom can introduce complex electronic effects.

Computational studies have established that substituents have a profound impact on the non-covalent interactions of the aromatic ring, such as π-stacking. nih.govrsc.org The electronic properties, including HOMO and LUMO gaps, are strongly affected by substituents. studylib.net For instance, electron-withdrawing groups tend to lower the energy of the LUMO, making the molecule a better electron acceptor, while electron-donating groups tend to raise the HOMO energy, making it a better electron donor. youtube.com These modifications are critical in tuning the molecule for specific biological targets and understanding its reactivity profile.

Table 2: Theoretical Electronic Properties of Pyrazine and Related Azines researchgate.netumsl.edu

| Compound | Method/Basis Set | Total Energy (Hartree) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyrazine | B3LYP/6-31G(d,p) | -264.08 | 5.59 | 0.00 |

| Pyrimidine | B3LYP/6-31G(d,p) | -264.09 | 5.78 | 2.41 |

| Pyridazine | B3LYP/6-31G(d,p) | -264.06 | 5.30 | 4.67 |

| Benzene | B3LYP/6-31G(d,p) | -232.25 | 6.91 | 0.00 |

This table summarizes theoretical data for the parent pyrazine ring and related compounds to provide context for the substituent effects on this compound.

Strategic Applications of 2 6 Chloropyrazin 2 Yl Ethan 1 Ol As a Synthetic Building Block and Chemical Scaffold in Pre Clinical Research

Role as an Advanced Intermediate in Multi-step Organic Synthesis

The utility of 2-(6-Chloropyrazin-2-yl)ethan-1-ol as an advanced intermediate is well-established in the field of organic synthesis. Its pre-built pyrazine (B50134) core simplifies complex synthetic routes, saving time and resources. youtube.comyoutube.compearson.comlibretexts.org The presence of both a chloro and a hydroxyl group allows for sequential and selective reactions, enabling the construction of diverse and complex molecular architectures.

Preparation of Functionalized Pyrazine-Based Agrochemical Intermediates

While direct examples of this compound in the synthesis of agrochemical intermediates are not extensively documented in the provided search results, the broader class of pyrazine derivatives is of significant interest in this sector. Pyrazines are known for their biological activity and are components of some insecticides and fungicides. The structural motifs present in this compound, specifically the chloropyrazine core, are found in various biologically active molecules. The chloro group can be displaced by a variety of nucleophiles, and the alcohol can be oxidized or converted to other functional groups, providing a pathway to a range of functionalized pyrazine-based compounds with potential agrochemical applications.

Synthesis of Pyrazine-Derived Components for Material Science

The pyrazine ring is a component in the synthesis of various materials, including polymers and dyes. nih.gov The bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. The hydroxyl group can participate in esterification or etherification to form polymer backbones, while the chloro group can be used for further functionalization or to initiate polymerization. For instance, 2,6-disubstituted pyrazine derivatives have been prepared and investigated for their use in creating iron(II) complexes that exhibit spin-crossover behavior, a property of interest in the development of molecular switches and data storage materials.

Contribution to Medicinal Chemistry Scaffold Development

In medicinal chemistry, the pyrazine ring is considered a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. mdpi.comnih.gov this compound provides a readily available starting point for the development of new drugs.

Design and Synthesis of Novel Pyrazine Pharmacophores

A pharmacophore is the essential part of a molecule that is responsible for its biological activity. The this compound structure can be readily modified to create novel pharmacophores. For example, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction in many drug-receptor binding events. nih.gov The chloro group can be substituted with various amines, thiols, or other nucleophiles to introduce diversity and modulate the electronic properties of the molecule. The ethan-1-ol side chain offers a point for extension and the introduction of additional functional groups to optimize interactions with a biological target. Research has shown that pyrazine derivatives have a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. nih.govuta.edunih.gov

Elucidation of Structure-Activity Relationships (SAR) through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.govmdpi.com The ease of modifying this compound makes it an ideal tool for SAR studies. By systematically altering the substituents on the pyrazine ring and the side chain, medicinal chemists can determine which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles. For instance, replacing the chloro group with different halogens or other functional groups can provide information on the importance of size, electronics, and lipophilicity at that position. Similarly, modifications to the ethan-1-ol side chain can explore the spatial requirements of the binding pocket.

Development of Chemical Probes for Receptor and Enzyme Interaction Studies

Chemical probes are small molecules designed to selectively interact with and report on the activity of a specific biological target, such as a receptor or an enzyme. nih.govnih.gov These probes are invaluable tools for understanding biological processes and for validating new drug targets. The this compound scaffold can be used to develop such probes. For example, the hydroxyl group can be used as a handle to attach a reporter group, such as a fluorescent dye or a radioactive label. The pyrazine core can be designed to bind to the active site of a specific enzyme, allowing for the visualization and quantification of enzyme activity in complex biological samples. The development of activity-based probes for sirtuins, a class of enzymes involved in cellular regulation, highlights the utility of such tools in modern chemical biology. nih.govnih.gov

Application in Ligand Design and Target Validation Studies

The design of novel ligands with high affinity and selectivity for specific biological targets is a cornerstone of modern drug development. The structural features of This compound , namely the substituted pyrazine ring and the ethanol (B145695) side chain, offer a valuable starting point for the generation of diverse compound libraries for screening against various protein targets.

The pyrazine core itself is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many protein active sites. The chlorine substituent on the pyrazine ring of This compound provides a handle for further chemical modification through nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, enabling the fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize binding to a target protein.

The ethanol side chain offers another point for diversification. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. These transformations allow for the attachment of different pharmacophoric elements, which can explore different pockets within a target's binding site.

Target validation , the process of confirming that a specific biological target is involved in a disease process and is amenable to modulation by a therapeutic agent, can also be facilitated by derivatives of This compound . By systematically modifying the scaffold and observing the effects of these changes on biological activity (a process known as establishing a Structure-Activity Relationship or SAR), researchers can gain insights into the key interactions required for target engagement. For instance, creating a small library of analogs by varying the substituent at the chlorine position and modifying the ethanol side chain can help to identify the crucial features for potent and selective inhibition of a particular enzyme or receptor.

While direct examples for This compound are limited, the principle is well-established with similar pyrazine-containing compounds.

| Compound Name | Structural Moiety | Potential Application in Ligand Design |

| This compound | Chloropyrazine, Ethanol | Scaffold for generating diverse libraries for screening; allows for SAR studies. |

| (6-Chloropyrazin-2-yl)methanol | Chloropyrazine, Methanol | Intermediate for synthesizing derivatives with potential antimicrobial and anticancer activities. |

| 2-(Pyrazin-2-yl)ethanol | Pyrazine, Ethanol | Building block for more complex molecules with potential biological activities. |

Exploration in Bioisosteric Replacement and Chemical Space Expansion

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. The chloropyrazine moiety of This compound makes it an interesting candidate for such explorations.

The pyrazine ring itself is a well-known bioisostere for other aromatic and heteroaromatic rings, such as benzene, pyridine (B92270), and pyrimidine (B1678525). Substituting one of these rings in a known bioactive molecule with a pyrazine ring can lead to improved properties. The chlorine atom in This compound can also be a subject of bioisosteric replacement. For example, it could be replaced with other halogens (e.g., fluorine, bromine), a trifluoromethyl group, or a cyano group to modulate the electronic and steric properties of the molecule.

Chemical space expansion refers to the generation of novel molecular scaffolds and compound libraries to explore new areas of chemical diversity and increase the probability of finding novel drug candidates. This compound serves as an excellent starting material for expanding the chemical space around the pyrazine scaffold.

The reactive sites on the molecule—the chlorine atom and the hydroxyl group—allow for the application of various synthetic methodologies to create a wide array of derivatives. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chloro position can introduce a vast range of aryl, heteroaryl, or alkyl groups. The ethanol side chain can be elaborated through various synthetic transformations to build more complex structures. This multi-directional derivatization potential enables the creation of large and diverse compound libraries, which are essential for high-throughput screening campaigns and the discovery of novel hits for challenging biological targets.

The use of building blocks like This compound in combinatorial chemistry and diversity-oriented synthesis allows for the systematic exploration of chemical space, leading to the identification of novel chemotypes with desirable biological activities.

| Strategy | Application to this compound | Desired Outcome |

| Bioisosteric Replacement | Replacing the chlorine atom with other functional groups (e.g., -F, -CF3, -CN). | Improved potency, selectivity, or pharmacokinetic profile of a lead compound. |

| Chemical Space Expansion | Using the chloro and hydroxyl groups as handles for diversification through various chemical reactions. | Generation of novel and diverse compound libraries for screening and discovery of new bioactive molecules. |

Future Research Trajectories and Unexplored Frontiers

Advanced Asymmetric Synthesis of Chiral Pyrazine-Ethanol Derivatives

The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly for pharmaceutical applications where chirality can dictate biological activity. nih.govkashanu.ac.ir While methods for the asymmetric synthesis of various chiral molecules, including amines and amides, are well-established, the specific asymmetric synthesis of chiral pyrazine-ethanol derivatives remains a nascent field. nih.govrsc.org Future research could focus on developing novel catalytic systems for the asymmetric reduction of a corresponding ketone precursor to yield chiral 2-(6-chloropyrazin-2-yl)ethan-1-ol.

Key research objectives in this area would include the exploration of chiral catalysts, such as those based on 1,3,2-oxazaborolidines, and transition metal complexes with chiral ligands. researchgate.net The development of such synthetic routes would not only provide access to enantiomerically pure this compound but also pave the way for the synthesis of a broader library of chiral pyrazine (B50134) derivatives with potential applications in drug discovery and materials science.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Example | Potential Application |

| Chiral Oxazaborolidines | Corey-Bakshi-Shibata (CBS) catalyst | Enantioselective reduction of ketones |

| Transition Metal Complexes | Rhodium/DuanPhos, Ruthenium/JosiPhos | Asymmetric hydrogenation of prochiral olefins and ketones |

| Organocatalysts | Chiral phosphoric acids, Proline derivatives | Asymmetric aldol (B89426) and related reactions |

Investigation of Photoinduced Reactivity and Photophysical Properties

Pyrazine and its derivatives are known to possess interesting photophysical properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. nih.gov The presence of a chlorine atom and a hydroxyl group in this compound suggests that it may exhibit unique photoinduced reactivity and photophysical characteristics.

Future studies could investigate the absorption and emission properties of this compound, as well as its potential for photoisomerization or other photochemical transformations. nih.gov Time-dependent density functional theory (TDDFT) calculations could be employed to theoretically predict and understand its electronic transitions and excited-state behavior. acs.org Such research could lead to the development of novel photoactive materials based on the this compound scaffold.

Integration into Supramolecular Assemblies and Nanomaterials

The pyrazine ring is an excellent building block for the construction of supramolecular assemblies and coordination polymers due to its ability to coordinate with metal ions. rsc.orgresearchgate.netnih.gov The ethanol (B145695) side chain of this compound provides an additional site for modification and linkage, opening up possibilities for the creation of complex, functional supramolecular structures.

Research in this area could focus on the self-assembly of this compound derivatives with various metal centers to form discrete metallacycles or extended metal-organic frameworks (MOFs). researchgate.netnih.gov The resulting materials could be investigated for applications in gas storage, catalysis, and sensing. Furthermore, the incorporation of this pyrazine derivative into nanomaterials, such as silver or gold nanoparticles, could lead to novel systems with enhanced optical or catalytic properties. acs.org

Development of Pyrazine-Core Catalysts for Organic Transformations

The nitrogen atoms in the pyrazine ring can act as ligands for transition metals, making pyrazine derivatives promising candidates for the development of novel catalysts. acs.orgresearchgate.net The functional groups on this compound could be modified to create bidentate or tridentate ligands capable of stabilizing catalytically active metal centers.

Future work could involve the synthesis of a variety of ligands based on the this compound core and the evaluation of their corresponding metal complexes in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. rsc.orgorganic-chemistry.org The development of efficient and selective pyrazine-core catalysts could have a significant impact on the field of organic synthesis.

Table 2: Potential Catalytic Applications of Pyrazine-Core Complexes

| Reaction Type | Metal Center | Potential Ligand |

| Suzuki-Miyaura Coupling | Palladium | Phosphine-functionalized pyrazine |

| Heck Reaction | Palladium | N-heterocyclic carbene-functionalized pyrazine |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral diphosphine-functionalized pyrazine |

| Oxidation Reactions | Manganese, Iron | Salen-type pyrazine ligands |

High-Throughput Synthesis and Combinatorial Library Generation for Chemical Diversity